N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea
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Overview
Description
N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea is a compound belonging to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea typically involves the reaction of benzoyl chloride with 4-[(E)-2-phenyldiazenyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonium thiocyanate to form the desired thiourea derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and enzyme inhibitory activities.
Industry: Utilized in the development of chemosensors, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea
- N-benzoyl-N’-{4-[(E)-2-chlorophenyl]thiourea
- N-benzoyl-N’-{4-[(E)-2-methylphenyl]thiourea
Uniqueness
N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea stands out due to its unique diazenyl substituent, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with molecular targets, such as enzyme inhibition and coordination chemistry .
Properties
IUPAC Name |
N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSUAFYCAOSBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242647 |
Source
|
Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96938-58-8 |
Source
|
Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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